molecular formula C20H23N3O2 B11225521 3-(3,5-dimethyl-4-isoxazolyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

3-(3,5-dimethyl-4-isoxazolyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

Katalognummer: B11225521
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: MXTWLRWCQJQLGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a propanamide backbone bridging a 3,5-dimethylisoxazole ring and a tetrahydrocarbazole moiety. Though exact physicochemical data (e.g., melting point, solubility) are unavailable, analogs such as N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide (CAS 1574378-22-5) suggest a molecular weight range of ~350–360 g/mol and possible applications in neuropharmaceuticals or oncology .

Eigenschaften

Molekularformel

C20H23N3O2

Molekulargewicht

337.4 g/mol

IUPAC-Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

InChI

InChI=1S/C20H23N3O2/c1-12-14(13(2)25-23-12)10-11-19(24)21-18-9-5-7-16-15-6-3-4-8-17(15)22-20(16)18/h3-4,6,8,18,22H,5,7,9-11H2,1-2H3,(H,21,24)

InChI-Schlüssel

MXTWLRWCQJQLGB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2CCCC3=C2NC4=CC=CC=C34

Herkunft des Produkts

United States

Biologische Aktivität

The compound 3-(3,5-dimethyl-4-isoxazolyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a derivative of carbazole and isoxazole, two classes of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H22N2O\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}

Key Properties

PropertyValue
Molecular Weight290.38 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Antitumor Activity

Research indicates that carbazole derivatives exhibit significant antitumor properties. For instance, N-substituted carbazoles have been shown to inhibit cancer cell proliferation effectively. In studies involving various human cancer cell lines, derivatives similar to the target compound demonstrated IC50 values in the nanomolar range against ovarian and prostate carcinoma cell lines .

Neuroprotective Effects

Carbazole derivatives are also recognized for their neuroprotective effects. The compound may interact with neurotrophic factors and signaling pathways pertinent to neuronal survival and differentiation. Studies have suggested that certain carbazole derivatives enhance neurogenesis and protect against neurodegenerative conditions .

Antimicrobial Properties

Compounds within this structural class have exhibited antimicrobial activity against a range of pathogens. The presence of the isoxazole moiety is believed to contribute to this activity through mechanisms that disrupt microbial cell wall synthesis or function .

The biological effects of 3-(3,5-dimethyl-4-isoxazolyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Signal Transduction Modulation : The compound may influence pathways involving signal transducers and activators of transcription (STATs), particularly STAT3 which is linked to tumorigenesis .
  • Apoptosis Induction : Certain derivatives have been shown to promote apoptosis in cancer cells by activating intrinsic pathways.

Study 1: Antiproliferative Activity

A study conducted on a series of N-substituted carbazoles found that specific derivatives exhibited potent antiproliferative effects against ovarian carcinoma (PA1) and prostate carcinoma (PC3) with MIC values ranging from 8–20 µM .

Study 2: Neuroprotective Effects

In another investigation, a carbazole derivative was tested for its ability to enhance neurogenesis in adult hippocampal neurons. Results indicated a significant increase in neuronal survival rates when treated with the compound compared to controls .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Applications
Target: 3-(3,5-Dimethyl-4-isoxazolyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide Likely C₂₁H₂₄N₄O₂* ~360 (estimated) Isoxazole, tetrahydrocarbazole Hypothesized CNS/oncology targets
7c–7f () C₁₆H₁₇N₅O₂S₂–C₁₇H₁₉N₅O₂S₂ 375–389 Thiazole, oxadiazole, methylphenyl groups Antimicrobial/antiviral candidates
N-(8-chloro-...acetamide () C₁₉H₂₀ClN₃O₂ 357.8 Chloro-carbazole, isoxazole Undisclosed (structural analog)
Isoxaben () C₁₈H₂₂N₂O₃ 314.4 Isoxazole, methoxybenzamide Herbicide
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-... () Varies ~400–450 Trifluoromethylpyridine, thioether linkages Anticancer/antiviral agents

Notes:

  • The target compound’s tetrahydrocarbazole moiety distinguishes it from simpler propanamide derivatives like isoxaben (herbicide) or ’s thiazole-oxadiazole hybrids.
  • Chlorination in the carbazole ring () may enhance lipophilicity and binding to hydrophobic targets compared to the non-halogenated target compound .
2.3 Crystallographic and Conformational Analysis
  • Crystallography Tools : Structural validation of analogs (e.g., ) relies on programs like SHELXL and ORTEP-III, which optimize hydrogen-bonding networks and ring-puckering parameters .

Research Findings and Implications

  • Metabolic Stability : The 3,5-dimethylisoxazole group may reduce oxidative metabolism compared to thiazole derivatives, extending half-life .
  • Target Selectivity : The tetrahydrocarbazole moiety’s planar structure could enhance intercalation with DNA or protein pockets, a mechanism observed in topoisomerase inhibitors .

Vorbereitungsmethoden

Cyclohexanone-Phenylhydrazine Condensation

Cyclohexanone reacts with phenylhydrazine in methanol/ethanol mixtures under reflux to form the corresponding hydrazone intermediate. For example:

  • Reaction Conditions :

    • Solvent : Methanol/ethanol (1:1 v/v)

    • Catalyst : Dry HCl gas (20 L ± 5 L)

    • Temperature : Reflux (78–90°C)

    • Time : 1–2 hours.

Acid-Catalyzed Cyclization

The hydrazone undergoes cyclization in the presence of concentrated hydrochloric acid to yield 2,3,4,9-tetrahydro-1H-carbazole. Key parameters include:

  • Yield : 98.1% (HPLC purity >98%).

  • Workup : Precipitation with distilled water (1:1.5 mass ratio) followed by filtration and drying.

Preparation of 3-(3,5-Dimethyl-4-Isoxazolyl)Propanoic Acid

The isoxazole moiety is synthesized via nitration and alkylation of pre-functionalized isoxazole derivatives.

Nitration of 3,5-Dimethylisoxazole

3,5-Dimethylisoxazole undergoes nitration at the 4-position using fuming nitric acid and sulfuric acid:

  • Reaction Conditions :

    • Nitrating Agent : HNO₃/H₂SO₄ (1:3 ratio)

    • Temperature : 0–5°C (ice bath)

    • Yield : 85–90%.

Reduction and Oxidation

The nitro group is reduced to an amine using Zn/AcOH, followed by oxidation to a carboxylic acid:

  • Reduction : Zn dust in acetic acid (25°C, 4 hours).

  • Oxidation : 5N NaOH in THF/MeOH (60°C, 2 hours), yielding 3,5-dimethylisoxazole-4-carboxylic acid (94% yield).

Propanoic Acid Derivatization

The carboxylic acid is converted to 3-(3,5-dimethyl-4-isoxazolyl)propanoic acid via a three-carbon chain elongation:

  • Step 1 : Esterification with propargyl alcohol using DCC/DMAP.

  • Step 2 : Hydrogenation over Pd/C to saturate the triple bond.

Propanamide Bond Formation

The final step involves coupling the tetrahydrocarbazole amine with the isoxazole-propanoic acid derivative.

Acyl Chloride Method

3-(3,5-Dimethyl-4-isoxazolyl)propanoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2,3,4,9-tetrahydro-1H-carbazol-1-amine in dichloromethane:

  • Reaction Conditions :

    • Base : Triethylamine (2.5 equiv)

    • Temperature : 0°C → room temperature

    • Yield : 89–92%.

Coupling Reagent Approach

Alternative methods employ EDCl/HOBt or DCC as coupling agents:

  • Solvent : DMF or THF

  • Time : 12–24 hours

  • Purity : >95% (HPLC).

Alternative Synthetic Methodologies

One-Pot Fischer Indole-Isoxazole Coupling

A streamlined approach involves simultaneous cyclization and coupling:

  • Procedure :

    • Cyclohexanone, phenylhydrazine, and 3,5-dimethyl-4-isoxazolylpropanoic acid are refluxed in acetic acid.

    • Catalyst : p-TsOH (10 mol%)

    • Yield : 78%.

Solid-Phase Synthesis

For high-throughput applications, the tetrahydrocarbazole amine is immobilized on Wang resin, followed by iterative coupling and cleavage steps.

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : Graphitic carbon nitride (g-C₃N₄·OH) enables reusable catalysis for isoxazole synthesis (6 cycles without activity loss).

  • Solvent Recovery : Methanol/ethanol mixtures are distilled and reused to reduce waste.

Purification Techniques

  • Crystallization : Ethanol/water (1:2) precipitates the product with >99% purity.

  • Chromatography : Silica gel column (hexane/ethyl acetate 3:1) for lab-scale purification.

Analytical Characterization

PropertyDataMethod
Molecular Formula C₂₁H₂₄N₃O₂HRMS
Melting Point 132–134°CDSC
¹H NMR (CDCl₃) δ 2.72 (s, 3H, CH₃), 2.49 (s, 3H, CH₃)400 MHz NMR
HPLC Purity 98.9%C18 column, MeOH/H₂O

Challenges and Solutions

Regioselectivity in Isoxazole Functionalization

  • Issue : Nitration at the 4-position competes with 5-position byproducts.

  • Solution : Use of bulky directing groups (e.g., trimethylsilyl) improves regioselectivity to >95%.

Amine Protection-Deprotection

  • Strategy : Boc-protected amines prevent unwanted side reactions during coupling .

Q & A

Q. Q1. What are the optimal synthetic routes for 3-(3,5-dimethyl-4-isoxazolyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

Carbazole Functionalization : Introducing substituents to the tetrahydrocarbazole core via nucleophilic substitution or coupling reactions.

Isoxazole-Propanamide Conjugation : Coupling the 3,5-dimethylisoxazole moiety to the propanamide linker using carbodiimide-based reagents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or acetonitrile .

Microwave-Assisted Optimization : Accelerating reaction rates and improving yields (e.g., 20–30% efficiency gains) by employing microwave irradiation under controlled temperature (80–120°C) and pressure .
Key Variables to Monitor :

  • Solvent polarity (DMF vs. acetonitrile).
  • Catalyst loading (e.g., 0.1–0.3 equiv. palladium for coupling steps).
  • Reaction time (6–24 hours for conventional heating vs. 30–60 minutes for microwave).

Q. Q2. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the carbazole and isoxazole moieties. For example, carbazole NH protons appear as singlets at δ 8.2–8.5 ppm, while isoxazole CH3 groups resonate at δ 2.1–2.3 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 405.18) and detect impurities (<1% threshold) .
  • HPLC-PDA : Reverse-phase C18 columns (MeCN/H2O gradient) to assess purity (>95% for biological assays) .

Q. Q3. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In Vitro Targets : Prioritize enzymes/receptors structurally related to carbazole derivatives (e.g., kinases, topoisomerases) using fluorescence-based assays .
  • Cell Viability Assays : Use MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Include controls for solvent interference (e.g., DMSO <0.1%) .
  • Data Normalization : Express IC50 values relative to positive controls (e.g., doxorubicin for cytotoxicity).

Advanced Research Questions

Q. Q4. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like EGFR kinase (PDB ID: 1M17). Focus on interactions between the isoxazole ring and hydrophobic pockets .
  • Quantum Chemical Calculations : Calculate electrostatic potential maps (e.g., via Gaussian 16) to optimize substituent polarity for solubility-bioactivity balance .
  • AI-Driven Synthesis : Integrate COMSOL Multiphysics with machine learning to simulate reaction pathways and predict optimal catalysts (e.g., Pd/C vs. CuI) .

Q. Q5. What experimental design strategies minimize variability in biological activity data across labs?

Methodological Answer:

  • Factorial Design (DoE) : Apply 2k factorial designs to test variables (e.g., cell passage number, serum concentration, incubation time). For example, a 3-factor design reduces required experiments by 50% while identifying critical parameters .
  • Orthogonal Validation : Confirm cytotoxicity results using dual assays (e.g., ATP luminescence + caspase-3 activation) to rule out false positives .

Q. Q6. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes (e.g., t1/2 >60 minutes for viable candidates) and plasma protein binding (e.g., >90% bound in rodents) .
  • Formulation Adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability if poor solubility (<10 µg/mL) is observed in vivo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.